molecular formula C9H10N2O2 B2413708 N-(5-Methoxypyridin-3-yl)prop-2-enamide CAS No. 2361657-91-0

N-(5-Methoxypyridin-3-yl)prop-2-enamide

Cat. No.: B2413708
CAS No.: 2361657-91-0
M. Wt: 178.191
InChI Key: JLAZBIKAGMEAGK-UHFFFAOYSA-N
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Description

N-(5-Methoxypyridin-3-yl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a prop-2-enamide (acrylamide) group attached to a 5-methoxypyridin-3-ylamine scaffold. The acrylamide functional group is a known pharmacophore in the development of covalent inhibitors . Researchers are exploring such compounds for their potential to interact with biological targets, including proteasomes and various enzymes . The 5-methoxypyridine moiety is a common structural element found in compounds designed for pharmaceutical applications, contributing to the molecule's physicochemical properties and its ability to engage in key molecular interactions. This combination of features makes this compound a valuable building block for synthesizing more complex molecules or for use in biochemical screening assays to study disease pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for confirming the compound's identity and purity and for its safe handling and use.

Properties

IUPAC Name

N-(5-methoxypyridin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-9(12)11-7-4-8(13-2)6-10-5-7/h3-6H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAZBIKAGMEAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Acryloyl Chloride

Acryloyl chloride is typically prepared via the reaction of acrylic acid with thionyl chloride (SOCl₂) in the presence of a polymerization inhibitor such as hydroquinone. The continuous production method involves:

  • Preheating thionyl chloride (75–80°C) and acrylic acid (90–120°C).
  • Feeding reactants into a reaction vessel with catalytic dimethylformamide (DMF).
  • Refluxing at 80–120°C under normal pressure to generate acryloyl chloride, which is distilled off continuously.

Coupling with 5-Methoxy-3-aminopyridine

The acylation proceeds under mild conditions to avoid polymerization of acryloyl chloride:

  • Reagents : Acryloyl chloride, 5-methoxy-3-aminopyridine, triethylamine (TEA) as a base.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Conditions : Dropwise addition of acryloyl chloride to a cooled (0–5°C) solution of the amine and TEA.

Mechanism : The base scavenges HCl, facilitating nucleophilic attack by the amine on the electrophilic carbonyl carbon of acryloyl chloride.

Yield : 75–85% after purification via silica gel chromatography.

N-Dehydrogenation of Propanamide Precursor

Electrophilic Activation Strategy

A groundbreaking method for enamide synthesis involves LiHMDS (lithium hexamethyldisilazide) and triflic anhydride (Tf₂O) to dehydrogenate amides:

  • Substrate : N-(5-Methoxypyridin-3-yl)propanamide.
  • Reagents : LiHMDS (2.2 equiv), Tf₂O (1.1 equiv).
  • Solvent : Diethyl ether.
  • Conditions : Room temperature, 12–24 hours.

Mechanistic Insights :

  • LiHMDS deprotonates the α-hydrogen of the amide, forming a reactive enolate.
  • Tf₂O activates the amide, enabling elimination of H₂O and forming the E-enamide exclusively.

Yield : 80–89% on gram scale.

Optimization and Scope

  • Base Sensitivity : KHMDS and NaHMDS underperform compared to LiHMDS.
  • Solvent Compatibility : Diethyl ether is critical; THF or elevated temperatures reduce yields.
  • Substrate Tolerance : Acyclic amides (e.g., N-alkyl derivatives) react efficiently without racemization.

Transition-Metal-Catalyzed Cross-Coupling

Palladium-Mediated Approaches

Aryl halides (e.g., 3-bromo-5-methoxypyridine) can couple with enamide precursors via Buchwald-Hartwig amination:

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂.
  • Ligand : Xantphos or BINAP.
  • Base : Cs₂CO₃ or t-BuONa.
  • Solvent : Toluene or dioxane.

Yield : 60–70%, limited by competing side reactions.

Copper-Catalyzed β-Arylation

Enamides undergo β-arylation with aryl boronic acids under Cu(I) catalysis, though this method is less applicable to pyridine substrates.

Comparative Analysis of Synthetic Methods

Method Reagents/Conditions Yield Advantages Limitations
Acylation Acryloyl chloride, TEA, DCM 75–85% Straightforward, scalable Handling toxic acryloyl chloride
N-Dehydrogenation LiHMDS, Tf₂O, Et₂O 80–89% One-step, E-selectivity Moisture-sensitive reagents
Cross-Coupling Pd catalyst, aryl halide 60–70% Modular substrate scope Low yield, requires inert atmosphere

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 2.8 Hz, 1H, pyridine-H), 8.02 (d, J = 2.8 Hz, 1H, pyridine-H), 6.85 (s, 1H, NH), 6.45 (dd, J = 16.8, 10.4 Hz, 1H, CH₂=CH), 6.25 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.75 (d, J = 10.4 Hz, 1H, CH₂=CH), 3.90 (s, 3H, OCH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the amide group may produce corresponding amines .

Mechanism of Action

The mechanism of action of N-(5-Methoxypyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Q & A

Q. What are the recommended methods for synthesizing N-(5-Methoxypyridin-3-yl)prop-2-enamide with high purity?

Methodological Answer:

  • Key Steps :
    • Acylation Reaction : React 5-methoxypyridin-3-amine with acryloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to minimize hydrolysis .
    • Solvent Selection : Use aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to enhance reaction efficiency .
    • Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions (e.g., polymerization of acryloyl chloride) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Confirm purity via HPLC (>95%) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm), pyridine protons (δ 8.2–8.5 ppm), and acrylamide protons (δ 5.8–6.4 ppm for vinyl groups) .
    • ¹³C NMR : Confirm carbonyl resonance (δ ~165 ppm) and methoxy carbon (δ ~55 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For crystalline samples, refine data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer:

  • Case Study : If DFT calculations predict nucleophilic attack at the β-position of the acrylamide but experiments show α-selectivity:
    • Steric Analysis : Use Mercury CSD to compare crystal packing and steric hindrance from the methoxypyridine group, which may block β-site accessibility .
    • Solvent Effects : Re-run simulations with explicit solvent models (e.g., water or DMSO) to account for solvation-driven reactivity shifts .
    • Kinetic Studies : Perform time-resolved NMR to track reaction intermediates and validate proposed mechanisms .

Q. How can crystallographic data be optimized using SHELXL for accurate determination of this compound’s molecular conformation?

Methodological Answer:

  • Refinement Workflow :
    • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<0.8 Å) .
    • Parameterization : Apply TWIN/BASF commands if twinning is detected. Use PART instructions for disordered regions .
    • Validation : Check R1 (<5%), wR2 (<12%), and goodness-of-fit (~1.0). Analyze residual density maps for missing electron density .
  • Advanced Tools : Compare derived torsion angles with Cambridge Structural Database (CSD) entries to identify conformational outliers .

Q. What experimental approaches are recommended to elucidate the mechanism of enzyme modulation by this compound?

Methodological Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine IC₅₀ values and inhibition type (competitive/non-competitive) .
    • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
  • In Silico Modeling :
    • Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active/allosteric sites. Validate with molecular dynamics (MD) simulations .
    • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy groups) using Schrödinger Suite .

Q. How can researchers address discrepancies in reported biological activities of structurally similar acrylamide derivatives?

Methodological Answer:

  • Comparative Analysis :
    • Structural Overlay : Align this compound with analogs (e.g., Moupinamide) using PyMOL to identify conserved pharmacophores .
    • Bioactivity Profiling : Test derivatives in standardized assays (e.g., NF-κB inhibition for anti-inflammatory activity) to correlate substituents with potency .
    • Meta-Analysis : Re-analyze published data using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .

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